molecular formula C17H18N4OS B2806417 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1258749-26-6

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2806417
CAS RN: 1258749-26-6
M. Wt: 326.42
InChI Key: SWPQFZJUQXIASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as PPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including pain perception, memory, and learning. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its binding to sigma-1 receptors, which are located in various regions of the brain and other tissues. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to modulate the activity of these receptors, resulting in various physiological effects. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to improve cognitive function and memory in animal models.
Biochemical and physiological effects:
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including modulation of ion channels, neurotransmitter release, and intracellular signaling pathways. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to modulate the activity of voltage-gated ion channels, resulting in changes in neuronal excitability. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in various physiological processes, including reward processing and memory formation.

Advantages and Limitations for Lab Experiments

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for use in laboratory experiments, including its high affinity for sigma-1 receptors and its ability to modulate various physiological processes. However, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, including the development of more potent and selective sigma-1 receptor ligands, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to determine the safety and efficacy of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in humans, including its potential side effects and drug interactions. Overall, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has significant potential for use in various fields, and further research is warranted to fully understand its potential applications.

Synthesis Methods

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-phenyl-1,2,4-thiadiazol-5-amine to form the final product, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis method has been optimized to increase the yield and purity of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.

properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-2-10-21-11-8-14(9-12-21)16(22)19-17-18-15(20-23-17)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPQFZJUQXIASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.